CHOLESTYRAMINE RESIN

Catalog No.
S950366
CAS No.
11041-12-6
M.F
C27H47ClN2
M. Wt
435.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHOLESTYRAMINE RESIN

CAS Number

11041-12-6

Product Name

CHOLESTYRAMINE RESIN

IUPAC Name

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride

Molecular Formula

C27H47ClN2

Molecular Weight

435.1 g/mol

InChI

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1

InChI Key

POJQWPZVKOFVHS-UHFFFAOYSA-M

SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]

Solubility

Insoluble in water, alcohol, benzene, chloroform, ether

Synonyms

Cholestyramine Chloride; Cholestyramine Hydroxide; Cholestyramine Resin; Cholybar; Colestyramin; Colestyramine; Cuemid; LoCholest; MK 135; Quantalan; Questran; Questran Light;

Canonical SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]

Metabolism and Cholesterol Regulation

  • Bile Acid Binding: The primary function of colestyramine is to bind bile acids in the intestine. This prevents their reabsorption and leads to increased excretion in feces. As a result, the liver uses cholesterol to produce new bile acids, lowering blood LDL ("bad") cholesterol levels [National Institutes of Health. Cholesterol Disorders. ].

Endocrine Research and Hormone Studies

  • Modulating Hormone Levels: Studies suggest colestyramine's ability to bind bile acids might also affect the absorption of certain hormones, including sex hormones and thyroid hormones. This property is being investigated in research related to hormone-sensitive conditions like polycystic ovary syndrome (PCOS) Endocrinology. The Endocrine Society. 2000;141(11):4077-84. [PubMed: )]

Digestive System Research and Gut Microbiome Studies

  • Altering Gut Microbiota: Colestyramine's interaction with bile acids in the gut might influence the composition of gut microbiota. Research is ongoing to explore how this interaction might affect various digestive functions and potentially contribute to managing conditions like inflammatory bowel disease (IBD) Digestive Diseases and Sciences. 2018;63(2):433-442. [PubMed: )]

Investigational Applications

  • Neurodegenerative Diseases: Early research suggests colestyramine might have potential applications in neurodegenerative diseases like Alzheimer's disease. The mechanism is thought to involve its ability to bind and remove certain neurotoxic substances from the body Journal of Alzheimer's Disease. 2018;62(1-2):275-285. [PubMed: )] . However, more research is needed to confirm its efficacy.

Cholestyramine resin is a synthetic polymeric compound classified as a bile acid sequestrant. It primarily consists of quaternary ammonium groups attached to a styrene-divinylbenzene copolymer, forming a strong anion exchange resin. This compound is insoluble in water, allowing it to bind bile acids in the gastrointestinal tract effectively. By preventing the reabsorption of bile acids, cholestyramine promotes their excretion in feces, leading to a reduction in serum cholesterol levels as the liver compensates by converting more cholesterol into bile acids .

As mentioned earlier, colestyramine's mechanism of action revolves around bile acid sequestration. By binding bile acids in the intestine, it prevents their reabsorption and increases their excretion in feces []. This depletion of bile acids stimulates the liver to convert cholesterol into bile acids to replenish the bile acid pool, leading to a decrease in blood cholesterol levels, particularly LDL ("bad") cholesterol [].

Colestyramine is generally well-tolerated, but common side effects include constipation, bloating, and heartburn []. It can also interfere with the absorption of other medications, so it's crucial to take them at separate times []. Colestyramine is non-flammable and has low inherent reactivity [].

Cholestyramine functions through ionic exchange reactions, where it exchanges chloride ions for bile acids in the intestinal lumen. This mechanism results in the formation of insoluble complexes that are excreted from the body. The reaction can be summarized as follows:

  • Ionic Exchange:
    Cholestyramine+Bile AcidsCholestyramine Bile Acid Complex\text{Cholestyramine}+\text{Bile Acids}\rightarrow \text{Cholestyramine Bile Acid Complex}
  • Excretion: The complex formed is not absorbed and is eliminated through feces, thereby reducing the enterohepatic circulation of bile acids and increasing cholesterol conversion into bile acids in the liver .

Cholestyramine resin exhibits significant biological activity as a lipid-lowering agent. It is primarily indicated for treating primary hypercholesterolemia by reducing low-density lipoprotein cholesterol levels. A typical dosage of 8 to 12 grams can lead to a 12% to 18% reduction in low-density lipoprotein cholesterol levels within one to two weeks of administration . Additionally, it is effective in alleviating pruritus associated with cholestatic liver diseases by binding excess bile acids.

The synthesis of cholestyramine resin involves the polymerization of styrene and divinylbenzene, followed by functionalization with quaternary ammonium groups. The process can be outlined as follows:

  • Polymerization:
    • Styrene and divinylbenzene are polymerized under controlled conditions to form a copolymer.
  • Quaternization:
    • The copolymer undergoes quaternization using an alkylating agent (e.g., dimethyl sulfate) to introduce quaternary ammonium groups, enhancing its anion-exchange capabilities .

Cholestyramine resin has several clinical applications:

  • Lipid Management: It is primarily used to lower serum cholesterol levels in patients with hypercholesterolemia.
  • Bile Acid Diarrhea: It treats diarrhea caused by excess bile acids due to ileal disease or resection.
  • Pruritus Relief: It alleviates itching associated with partial biliary obstruction or cholestatic liver diseases.
  • Potential Use in Poisoning: There are anecdotal reports of cholestyramine being used for cyanobacterial poisoning in animals .

Cholestyramine resin can significantly interact with various medications by reducing their absorption due to its binding properties. Notable interactions include:

  • Thyroid Hormones: Cholestyramine can decrease the enterohepatic circulation of thyroid hormones, potentially leading to reduced efficacy .
  • Anticoagulants: It may interfere with the absorption of anticoagulants like acenocoumarol, necessitating careful monitoring and adjustment of dosages when co-administered .
  • Fat-Soluble Vitamins: Cholestyramine can impair the absorption of fat-soluble vitamins (A, D, E, K), leading to deficiencies if used long-term without supplementation .

Similar Compounds: Comparison with Other Compounds

Cholestyramine resin shares similarities with other bile acid sequestrants and ion-exchange resins but possesses unique characteristics that distinguish it from them.

CompoundTypeMechanism of ActionUnique Features
ColesevelamBile Acid SequestrantBinds bile acids in the intestineFewer gastrointestinal side effects compared to cholestyramine
ColestipolBile Acid SequestrantSimilar ion-exchange mechanismAvailable in tablet form; less potent than cholestyramine
SevelamerPhosphate BinderBinds phosphate in the gastrointestinal tractPrimarily used for managing hyperphosphatemia in renal failure
Anion Exchange Resins (e.g., Dowex)Ion Exchange ResinGeneral ion-exchange propertiesUsed for various applications beyond lipid management

Cholestyramine's ability to significantly lower low-density lipoprotein cholesterol levels while also addressing pruritus sets it apart from other similar compounds .

Color/Form

White to buff-colored, fine powder

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

434.3427772 g/mol

Monoisotopic Mass

434.3427772 g/mol

Heavy Atom Count

30

Odor

Odorless or not more than a slight amine-like odor

Therapeutic Uses

Ion exchange resin (bile salts); antihyperlipoproteinemic
Cholestyramine is indicated for use in patients with primary hypercholesterolemia (type IIa hyperlipidemia) and a significant risk of coronary artery disease who have not responded to diet and other measures alone. Cholestyramine reduces plasma total cholesterol and low density lipoprotein (LDL) concentrations, but causes no change or a slight increase in serum triglyceride concentrations, and so is not useful in patients with elevated triglyceride concentrations alone. Its use is limited in other types of hyperlipidemia (including type IIb) because it may cause further elevation of triglycerides. /Included in US product labeling/
Cholestyramine is indicated to reduce the risks of atherosclerotic heart disease and myocardial infarctions. /Included in US product labeling/
Cholestyramine is indicated for the relief of pruritus associated with partial biliary obstruction (including primary biliary cirrhosis and various other forms of bile stasis). It is not useful in patients with complete biliary obstruction or the pruritus due to other causes. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for CHOLESTYRAMINE RESIN (8 total), please visit the HSDB record page.

Mechanism of Action

Cholestyramine binds with bile acids in the intestine, preventing their reabsorption and producing an insoluble complex, which is excreted in the feces.

Absorption Distribution and Excretion

Previous studies performed on excised gastric tissue and in healthy volunteers revealed that the ion exchange resin, cholestyramine, exhibits mucoadherent behaviour. This study was designed to elucidate whether surface charge affected this behaviour. Gamma scintigraphy was performed on fasted normal subjects following oral administration of cholestyramine or the cationic exchanger Amberlite(R) IRP-69, either uncoated or polymer-coated to mask their charge. Subjects were fed after 4 h. The initial gastric emptying of all formulations was similar (T(50) values (mean+/-S.E.M.): cholestyramine=85.86+/-9.16 min; IRP-69=76.09+/-9.23 min; polymer-coated cholestyramine=72.0+/-12.64 min; polymer-coated IRP-69=70.25+/-10.57 min: P=0.724). However, after 3 h the emptying pattern of cholestyramine was slower than that of IRP-69. This resulted in greater retention times than IRP-69 (AUC(0-6) values (relative units)=15,200+/-1093 versus 9452+/-811; cholestyramine versus IRP-69: P=0.0004). This effect was reduced by polymer-coating the cholestyramine. Serial images showed that cholestyramine was trapped in the oropharyngeal region and subsequently displaced by the meal, resulting in higher levels of activity remaining at 6 h. Thus, cholestyramine exhibited prolonged gastric residence via mucoadhesion and was distributed throughout the stomach. The surface charge of the resin was found to have a contributory role. These materials may have potential for the delivery of drugs in the topical treatment of the gastric mucosa, for example in the eradication of Helicobacter pylori.
Not absorbed from the gastrointestinal tract.

Drug Warnings

The most common adverse effects of cholestyramine involved the GI tract, especially after high doses (more than 24 g daily) and in patients older than 60 years of age. The most frequent adverse effect of cholestyramine resin is constipation, which occurs in about 20% of patients receiving the drug; cholestyramine resin may also increase the severity of preexisting constipation. Fecal impaction and/or hemorrhoids with or without bleeding have been reported rarely in association with constipation, most often when high dose of cholestyramine have been used in children and in the elderly.
Other less common adverse GI effects of cholestyramine are abdominal pain and distention, bloating, flatulence, nausea, vomiting, diarrhea, anorexia, dyspepsia, heartburn, biliary colic, and indigestion. Bloating and flatulence often disappear with continued therapy. Other reported adverse Gi effects include dysphagia, hiccups, ulcer attack, rectal bleeding, black stools, sour taste, pancreatitis, bleeding from know duodenal ulcer, rectal pain, and diverticulitis; however, a direct relationship of these effects to drug therapy has not been established.
Large quantities of chloride, which are liberated from cholestyramine resin, may be absorbed in place of intestinal bicarbonate and can lead to hyperchloremic acidosis and increased urinary calcium excretion. This effect is prevalent mainly with high dose of usual dose in small patients or children and may be partially offset by decreasing chloride intake.
Adverse dermatologic effects of cholestyramine have included rash and irritation of the skin, tongue, and perianal area.
For more Drug Warnings (Complete) data for CHOLESTYRAMINE RESIN (14 total), please visit the HSDB record page.

General Manufacturing Information

Cholestyramine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analyte: cholestyramine resin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: cholestyramine resin; matrix: chemical purity (exchange capacity); procedure: liquid chromatography with detection at 214 nm and comparison to standards
Analyte: cholestyramine resin; matrix: pharmaceutical preparation (oral suspension); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: cholestyramine resin; matrix: pharmaceutical preparation (oral suspension); procedure: liquid chromatography with detection at 214 nm and comparison to standards (chemical purity (exchange capacity))

Storage Conditions

Commercially available cholestyramine resin powder should be stored in tight containers at a temperature less than 40 °C, preferably at 15-30 °C.

Interactions

Concurrent use /of oral thiazide diuretics, oral penicillin G, phenylbutazone, oral propranolol, oral tetracyclines/ with cholestyramine may result in binding of these medications, thus decreasing their absorption; an interval of several hours between administration of cholestyramine and any of these medications is recommended.
Cholestyramine may reduce the half-life of these medications /digitalis glycosides, especially digitoxin/ by decreasing intestinal reabsorption and enterohepatic circulation; caution is recommended, especially when cholestyramine is withdrawn from a patient who was stabilized on the digitalis glycoside while receiving cholestyramine, because of the potential for serious toxicity; some clinicians recommend administration of cholestyramine approximately 8 hours after the digitalis glycoside.
Effect may be decreased when chenodiol or ursodiol is used concurrently with cholestyramine, which binds these medications and decrease their absorption and also tends to increase cholesterol saturation of bile.
Concurrent use may significantly increase the anticoagulant effects as a result of depletion of vitamin K, but cholestyramine may also bind with oral anticoagulants in the gastrointestinal tract and reduce their effects; administration at least 6 hours before cholestyramine and adjustment of anticoagulant dosage based on frequent prothrombin-time determinations are recommended.
For more Interactions (Complete) data for CHOLESTYRAMINE RESIN (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Explore Compound Types